molecular formula C8H14N4O2S B1357894 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine CAS No. 859634-86-9

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine

Numéro de catalogue: B1357894
Numéro CAS: 859634-86-9
Poids moléculaire: 230.29 g/mol
Clé InChI: WZERJKZDVDESRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine (CAS 859634-86-9) is a high-purity heterocyclic building block of significant value in medicinal chemistry and drug discovery research . With a molecular formula of C 8 H 14 N 4 O 2 S and a molecular weight of 230.29 g/mol, this compound features a piperazine ring sulfonylated at the nitrogen by a 1-methylimidazole moiety, a structural motif of interest in the design of novel bioactive molecules . This reagent is characterized by high hydrogen bond acceptor capacity and is supplied with a typical purity of ≥97%, ensuring reliability in synthetic applications . Researchers utilize this sulfonylated piperazine derivative as a key intermediate for the synthesis of more complex chemical entities, leveraging its structure to explore new chemical space in libraries designed for high-throughput screening . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound has associated hazard warnings. It may be harmful if swallowed and causes skin and serious eye irritation . Always consult the Safety Data Sheet (SDS) prior to use and handle while wearing appropriate personal protective equipment, including gloves and eye/face protection. Use only in a well-ventilated area and avoid breathing its dust .

Propriétés

IUPAC Name

1-(1-methylimidazol-4-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-11-6-8(10-7-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZERJKZDVDESRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine generally involves the following key steps:

  • Step 1: Preparation of 1-methyl-1H-imidazole-4-sulfonyl chloride
    The sulfonyl chloride derivative of 1-methylimidazole is typically prepared by chlorosulfonation of the corresponding imidazole compound. This reagent acts as the sulfonyl donor in the subsequent coupling reaction.

  • Step 2: Sulfonylation of Piperazine
    The sulfonyl chloride intermediate is reacted with piperazine under controlled conditions to form the sulfonamide linkage. This reaction usually proceeds via nucleophilic substitution, where the secondary amine of piperazine attacks the sulfonyl chloride, releasing HCl and forming the sulfonamide bond.

  • Step 3: Purification
    The crude product is purified by recrystallization or chromatographic methods to obtain the target compound with high purity.

Detailed Reaction Conditions

Step Reagents & Conditions Notes
Chlorosulfonation 1-Methyl-1H-imidazole + chlorosulfonic acid or SO2Cl2 Typically performed at low temperature to avoid side reactions; generates 1-methyl-1H-imidazole-4-sulfonyl chloride
Sulfonylation 1-methyl-1H-imidazole-4-sulfonyl chloride + piperazine Reaction carried out in anhydrous organic solvents (e.g., dichloromethane, acetonitrile) with base (e.g., triethylamine) to neutralize HCl; temperature maintained at 0–25 °C to optimize yield
Purification Recrystallization or column chromatography Solvent choice depends on solubility; common solvents include ethanol, ethyl acetate

Alternative and Advanced Synthetic Routes

  • Multi-step synthesis involving protected piperazine derivatives:
    In some cases, piperazine is protected at one nitrogen to allow selective sulfonylation at the other nitrogen, improving regioselectivity and yield. After sulfonylation, deprotection yields the target compound.

  • Continuous flow synthesis for scale-up:
    Industrial production can employ continuous flow reactors to enhance reaction control, improve safety when handling sulfonyl chlorides, and increase throughput. Catalysts or additives may be used to improve reaction rates and selectivity.

Research Findings and Optimization

  • Reaction Yield and Purity:
    Optimized sulfonylation reactions typically achieve yields above 70%, with purity exceeding 95% after purification.

  • Solvent Effects:
    Polar aprotic solvents such as acetonitrile and dichloromethane facilitate the sulfonylation step by stabilizing the transition state and dissolving both reactants effectively.

  • Temperature Control:
    Maintaining low to ambient temperatures (0–25 °C) minimizes side reactions such as over-chlorosulfonation or decomposition of sulfonyl chloride intermediates.

  • Base Selection:
    Use of tertiary amines like triethylamine or diisopropylethylamine is preferred to scavenge HCl generated during sulfonylation, preventing acid-catalyzed side reactions.

Summary Table of Preparation Parameters

Parameter Typical Conditions Impact on Synthesis
Sulfonylation reagent 1-methyl-1H-imidazole-4-sulfonyl chloride Key electrophile for sulfonamide formation
Piperazine substrate Unprotected or selectively protected Nucleophile for sulfonylation
Solvent Dichloromethane, acetonitrile Solubility and reaction rate optimization
Base Triethylamine, DIPEA Neutralizes HCl, improves yield
Temperature 0–25 °C Controls reaction rate and side products
Reaction time 1–4 hours Sufficient for complete conversion
Purification Recrystallization, chromatography Achieves >95% purity
Yield 70–85% Dependent on reaction optimization

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Methyl-1H-imidazol-4-ylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine exhibits significant antimicrobial properties. Compounds with similar structures have been studied as inhibitors of LpxH, an enzyme crucial for lipid biosynthesis in bacteria. The presence of the sulfonyl group is believed to enhance the compound's inhibitory potency against various pathogens.

2. Anticancer Potential
Recent studies have highlighted the anticancer potential of imidazole derivatives, including those related to this compound. For instance, compounds exhibiting similar structural motifs have shown IC50 values in the range of 80–200 nM against various cancer cell lines, indicating their effectiveness in inhibiting tumor growth . The structure-activity relationship (SAR) studies suggest that modifications to the imidazole or piperazine components can significantly affect their anticancer activity.

Case Studies

Study Findings
Donthiboina et al. (2021)Investigated benzimidazole-cinnamide derivatives as potential tubulin polymerization inhibitors. Compounds exhibited IC50 values ranging from 0.29 to 1.48 μM against several cancer cell lines, demonstrating promising anticancer activity .
Novel Hybrid Motifs (2023)A library of piperazine-nitroimidazole conjugates was synthesized and evaluated for anti-proliferative activity against human cancer cell lines, with some showing IC50 values as low as 2 μM .
Piperazine Derivatives Review (2021)Highlighted various piperazine-containing compounds that exhibited potent antitumor activity against A549 and HeLa cells, often outperforming standard treatments like cisplatin .

Structure-Activity Relationships

The SAR studies conducted on derivatives of this compound reveal that modifications to the sulfonamide group can significantly influence binding affinity and specificity towards target proteins like LpxH. This suggests that fine-tuning the chemical structure could lead to improved therapeutic agents with reduced side effects.

Mécanisme D'action

The mechanism of action of 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparaison Avec Des Composés Similaires

Key Structural Features and Analogues

Compound Name/ID Core Structure Substituents/Modifications Key Structural Differences
1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine Piperazine + sulfonyl + 1-methylimidazole Methyl group on imidazole N-1; sulfonyl linkage Reference compound for comparison
Compounds 7–16 () Piperazine + nitroimidazole Benzyl-nitroimidazole with thio/sulfonyl groups Nitroimidazole instead of methylimidazole; additional nitro group enhances redox activity
3a–c () Piperazine + aryl sulfonyl 4-Substituted phenylsulfonyl (e.g., Cl, OMe) Aromatic sulfonyl groups vs. imidazole sulfonyl; substituents modulate electronic effects
1-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine () Piperazine + dimethylimidazole sulfonyl 1,2-Dimethylimidazole sulfonyl Extra methyl on imidazole C-2; increased steric hindrance
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine () Piperazine + thiazole sulfonyl Thiazole ring instead of imidazole Thiazole’s sulfur atom alters electronic properties and binding affinity

Physicochemical Properties

Property/Compound Molecular Weight (g/mol) Melting Point (°C) Solubility/Stability
Target Compound ~245 (estimated) Not reported Likely soluble in polar solvents (piperazine scaffold)
Compound 7 () 378 161–163 Moderate solubility in chloroform; stable as powder
3a–c () ~300–350 132–230 Varies with aryl substituents; halogenated derivatives less soluble
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine () 347.45 Not reported Thiazole enhances lipophilicity

Activité Biologique

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a piperazine ring linked to a sulfonyl group, which is further connected to a 1-methyl-1H-imidazole moiety. Its molecular formula is C₁₁H₁₄N₄O₂S, with a molecular weight of approximately 230.29 g/mol. The presence of the sulfonyl group enhances its solubility and biological activity, making it an attractive candidate for drug development.

The mechanism of action for this compound involves interaction with specific enzymes or receptors. It is hypothesized that the compound may act as an inhibitor for various kinases due to the imidazole ring's ability to participate in hydrogen bonding interactions with target proteins.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:

  • LpxH Inhibition : This enzyme is crucial for lipid biosynthesis in bacteria. Structure-activity relationship studies have shown that modifications on the piperazine and imidazole components can enhance inhibitory potency against LpxH.

3. Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including those related to piperazines, as anticancer agents. For example, compounds displaying similar structures have shown inhibitory effects on tubulin polymerization, which is critical for cancer cell proliferation .

Table 1: Summary of Biological Activities and IC50 Values

CompoundActivityTargetIC50 Value (µM)
Compound ATubulin Polymerization InhibitionA549 Cell Line0.51
Compound BLpxH InhibitionBacterial Lipid Biosynthesis>100
Compound CKinase InhibitionVarious KinasesTBD

Note: The IC50 values indicate the concentration required to inhibit 50% of the target activity.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to both the piperazine and imidazole rings can significantly alter the biological activity of the compound. For instance, introducing different substituents on the imidazole ring can enhance binding affinity and selectivity towards target enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis of piperazine derivatives often involves sulfonylation or Mannich reactions. For example, 1-((4'-(4-fluorophenyl)piperazine-1-yl)methyl)-imidazole was synthesized via nucleophilic substitution, where 1-(4-fluorobenzyl)piperazine was reacted with imidazole derivatives in dichloromethane (DCM) using N,N-diisopropylethylamine as a base . Key considerations include:

  • Reagent stoichiometry : Excess acyl chlorides or sulfonyl chlorides may improve conversion rates.
  • Purification : Flash chromatography or crystallization with Et₂O is commonly used .
  • Stability : Avoid prolonged exposure to moisture or oxidizers, as sulfonamide bonds may hydrolyze .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Answer : Characterization typically involves:

  • Spectroscopy : IR to confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and piperazine (N-H, ~3300 cm⁻¹) groups; ¹H/¹³C NMR for imidazole and piperazine proton environments .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Thermal analysis : Melting point determination (e.g., 150–200°C range for similar piperazines) .
  • Solubility : Test in polar (DMSO, water) and nonpolar solvents (DCM) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : Based on analogous piperazines:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye irritation (Category 2A hazards) .
  • Ventilation : Use fume hoods due to potential toxic fumes during decomposition .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic targets?

  • Answer : SAR for piperazines often focuses on:

  • Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but may reduce receptor affinity. For example, N-sulfonylation of piperazine disrupted salt bridges in PLpro inhibitors, reducing activity .
  • Stereochemistry : Coplanar vs. perpendicular aryl ring conformations relative to piperazine influence serotonin receptor binding .
  • Bioisosteric replacements : TriF-Boc groups improved ACC1/2 inhibitor potency in preclinical models .

Q. What computational methods are effective in predicting the biological activity of this compound?

  • Answer :

  • Molecular docking : Assess binding to targets like DPP-IV or 5-HT receptors using AutoDock or Schrödinger .
  • QSAR models : Topology-constrained generative models (e.g., for PLpro inhibitors) can prioritize substituents with favorable logP and TPSA values .
  • ADMET prediction : Tools like SwissADME evaluate bioavailability (e.g., GI absorption <30% for high molecular weight derivatives) .

Q. How can researchers resolve contradictions in reported biological activity data for similar piperazine derivatives?

  • Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed cell lines for cytotoxicity assays) .
  • Structural analogs : Compare this compound with 4-(benzo[1,3]dioxol-5-ylmethyl)piperazine amide derivatives, noting substituent impacts on apoptosis vs. antiplatelet activity .
  • Dose-response curves : Re-evaluate IC₅₀ values under consistent conditions (e.g., pH, serum content) .

Q. What strategies enhance the stability and formulation of this compound for in vivo studies?

  • Answer :

  • Cyclodextrin inclusion : Modified piperazines with β-cyclodextran showed reduced toxicity but lower activity .
  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)piperazine HCl) .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose) .

Q. How does the compound’s reactivity with biological nucleophiles (e.g., glutathione) influence its pharmacokinetic profile?

  • Answer :

  • Metabolic pathways : Sulfonamide groups are prone to hepatic sulfation or CYP450-mediated oxidation .
  • Glutathione adducts : LC-MS/MS can detect adduct formation in microsomal incubations, predicting detoxification pathways .
  • Half-life extension : Methylation of imidazole (as in 1-Methyl-1H-imidazole) reduces first-pass metabolism .

Methodological Tables

Parameter Typical Value/Range Method Reference
Melting Point150–200°CDifferential Scanning Calorimetry
LogP1.5–2.8Chromatographic (HPLC)
IC₅₀ (Anticancer)10–50 µM (MDA-MB-231 cells)MTT assay
TPSA60–80 ŲComputational (SwissADME)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine
Reactant of Route 2
1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.